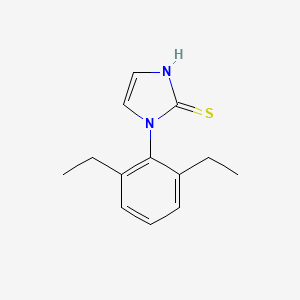

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol

説明

The compound 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is a derivative of imidazole-2-thiol, which is a class of compounds known for their diverse biological activities and chemical properties. Imidazole-2-thiols have been studied for their electrochemical properties and their potential as inhibitors for various enzymes, such as dopamine beta-hydroxylase (DBH) . These compounds are also of interest due to their structural characteristics, which allow for a variety of chemical reactions and interactions.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the Debus-Radziszewski method has been utilized to synthesize 1-(2,6-dimethyl-4-bromophenyl)imidazole, which is structurally similar to the compound of interest . This method involves the reaction of an aniline derivative with glyoxal, formaldehyde, and ammonium chloride. Although the specific synthesis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol is not detailed in the provided papers, the methodologies used for related compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques provide insights into the molecular conformations, intermolecular interactions, and the overall stability of the compounds. For example, the study of diethyl 2-thioxo-1H benzo[d]imidazole-1,3(2H)-dicarboxylate revealed zig-zag arrangements due to intermolecular aromatic interactions, which could be relevant to the structural analysis of 1-(2,6-diethylphenyl)-1H-imidazole-2-thiol .

Chemical Reactions Analysis

Imidazole-2-thiols can participate in various chemical reactions due to their reactive thiol group. The thiol group can undergo oxidation and reduction reactions, which have been studied to determine the electrochemical properties of these compounds . Additionally, the presence of the imidazole ring allows for interactions with other molecules, which can be exploited in the design of competitive inhibitors for enzymes like DBH .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole-2-thiols, such as their oxidation and reduction potentials, pKa values, and thermodynamic parameters, have been characterized . These properties are influenced by substituents on the imidazole ring, which can affect the compound's reactivity and stability. The thermodynamic properties, including enthalpy and entropy changes, provide insight into the behavior of these compounds under different temperature conditions .

科学的研究の応用

Therapeutic Versatility of Imidazole Derivatives

Imidazole derivatives, including "1-(2,6-diethylphenyl)-1H-imidazole-2-thiol," are known for their diverse pharmacological activities. These compounds have been investigated for their potential in developing new therapeutic agents that exhibit a wide range of activities. The exploration of imidazo[2,1-b]thiazole derivatives, for example, has provided valuable insights into designing compounds with significant clinical applications (Shareef et al., 2019).

Antioxidant and Biological Activities

Imidazole derivatives are characterized by their diverse biological effects, including antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. Studies have systematically reviewed the synthesis methods and biological activities of azolylthioacetic acids, highlighting the promising search for new bioactive compounds among this class (Chornous et al., 2016).

Synthetic and Chemical Properties

Research on the synthesis and transformation of phosphorylated 1,3-azoles, including imidazole derivatives, outlines their chemical and biological properties. These studies have shown that synthetic derivatives are characterized by various types of activities, such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative effects (Abdurakhmanova et al., 2018).

Antimicrobial Applications

Imidazole and its derivatives have been extensively reviewed for their antimicrobial activities. They serve as raw materials for manufacturing anti-fungal drugs and bactericides, showing that imidazole is an active compound against microbial resistance. The synthesis of new imidazole derivatives in the laboratory is recommended to combat the growth of new strains of organisms (2022).

Material Science and Nanotechnology

Zeolite imidazolate frameworks (ZIFs), which incorporate imidazole linkers, have been used for various applications due to their fascinating properties. The integration of transition-metal-based ZIF materials into one-dimensional fibrous materials via electrospinning presents new directions for research in various applications (Sankar et al., 2019).

Safety And Hazards

This would include information on any hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling it.

将来の方向性

This would involve a discussion of any potential future research directions involving the compound, such as new synthetic methods, applications, or areas of study.

I hope this information is helpful, and I encourage you to consult primary literature or a trusted database for more specific information on your compound of interest. If you have any other questions, feel free to ask!

特性

IUPAC Name |

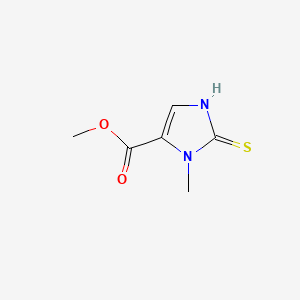

3-(2,6-diethylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2S/c1-3-10-6-5-7-11(4-2)12(10)15-9-8-14-13(15)16/h5-9H,3-4H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVAHHHCJOGSLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N2C=CNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075213 | |

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-diethylphenyl)-1H-imidazole-2-thiol | |

CAS RN |

25372-34-3 | |

| Record name | Imidazole-2-thiol, 1-(2,6-diethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025372343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Imidazole-2-thione, 1-(2,6-diethylphenyl)-1,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)

![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![6-(Tert-butylsulfonyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305184.png)

![1-[5-(4-Methoxy-phenylsulfanyl)-4-nitro-thiophen-2-yl]-ethanone](/img/structure/B1305187.png)

![5-[1-Methyl-3-(trifluoromethyl)pyrazol-5-yl]-thiophene-2-sulfonamide](/img/structure/B1305189.png)